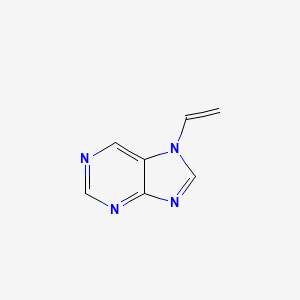
7-Vinyl-7H-purine
Übersicht
Beschreibung
7-Vinyl-7H-purine, also known as 7-deazaguanine or queuine, is a modified nucleoside that is found in the transfer RNA (tRNA) of certain organisms. It is synthesized from guanine and is involved in the biosynthesis of a specific amino acid, tyrosine.
Wirkmechanismus
The mechanism of action of 7-vinyl-7H-purine involves its incorporation into tRNA, where it modifies the anticodon loop and enhances the binding of the tRNA to its corresponding codon on the mRNA. This results in increased accuracy and efficiency of protein synthesis.
Biochemical and Physiological Effects
Queuine has been found to affect various biochemical and physiological processes. It is involved in the biosynthesis of tyrosine, which is important for the synthesis of various neurotransmitters and hormones. Queuine has also been found to have anti-inflammatory and immunomodulatory effects, which may be due to its ability to modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using queuine in lab experiments include its ability to enhance the accuracy and efficiency of protein synthesis, as well as its potential therapeutic effects. However, the synthesis of queuine can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on 7-vinyl-7H-purine could focus on its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. Studies could also investigate the effects of queuine deficiency on various physiological processes, as well as the role of queuine in the regulation of gene expression. Additionally, research could explore alternative methods for the synthesis of queuine, which could make it more accessible for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Research on 7-vinyl-7H-purine has focused on its role in tRNA modification and its effects on protein synthesis. Studies have shown that queuine deficiency can lead to decreased levels of tyrosine in the body, which can affect various physiological processes. Queuine has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
7-ethenylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-7-6(11)3-8-4-9-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHXPUGEDVGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC2=NC=NC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481701 | |
| Record name | 7H-Purine, 7-ethenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56468-28-1 | |
| Record name | 7-Ethenyl-7H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56468-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Purine, 7-ethenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



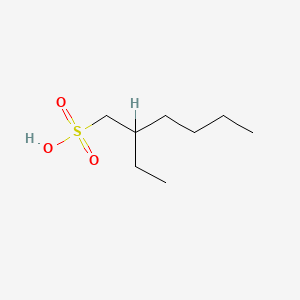




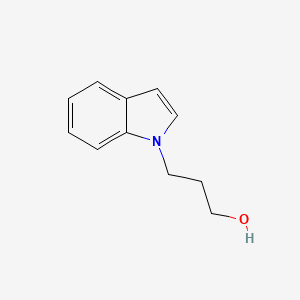

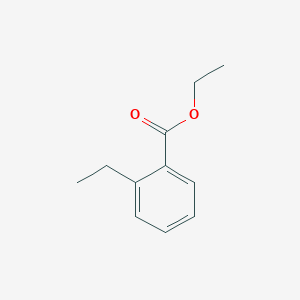
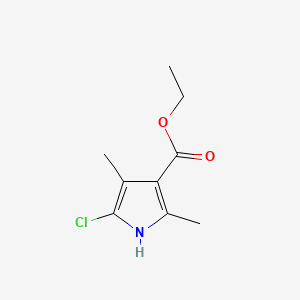
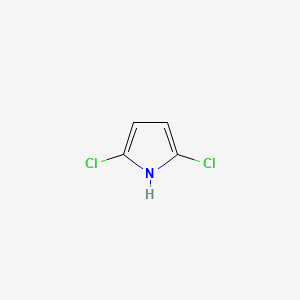
![1-(8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B3353737.png)
![Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3353745.png)
![3-Chloroimidazo[1,5-a]pyrazine](/img/structure/B3353757.png)
![1,3-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B3353765.png)